N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide
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Overview
Description
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide is a chemical compound with a complex structure that includes a thiazole ring, a chlorobenzyl group, and a tolyloxy-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide typically involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This method ensures the formation of the desired thiazole derivative with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring and benzyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe for investigating cellular processes.
Mechanism of Action
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their antimicrobial and anticancer properties.
Indazole Derivatives: These compounds also contain a heterocyclic ring and exhibit various biological activities, including antiproliferative effects.
Uniqueness
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-5-2-3-8-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-4-7-15(20)9-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAIPNVWTLZRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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